Citro-soda

CAS No.: 76095-53-9

Cat. No.: VC1702652

Molecular Formula: C17H20Na4O23

Molecular Weight: 684.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76095-53-9 |

|---|---|

| Molecular Formula | C17H20Na4O23 |

| Molecular Weight | 684.3 g/mol |

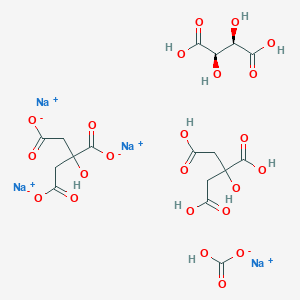

| IUPAC Name | tetrasodium;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrogen carbonate;2-hydroxypropane-1,2,3-tricarboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |

| Standard InChI | InChI=1S/2C6H8O7.C4H6O6.CH2O3.4Na/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;5-1(3(7)8)2(6)4(9)10;2-1(3)4;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-2,5-6H,(H,7,8)(H,9,10);(H2,2,3,4);;;;/q;;;;4*+1/p-4/t;;1-,2-;;;;;/m..1...../s1 |

| Standard InChI Key | OUJOZJLOFGNMGM-WKWDIALXSA-J |

| Isomeric SMILES | C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.C(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+] |

| SMILES | C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O.C(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+] |

| Canonical SMILES | C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O.C(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+] |

Introduction

Composition and Physical Properties

Citro-soda is a combination drug that contains four primary active ingredients. The precise formulation of each 4g dose contains :

| Component | Amount per 4g |

|---|---|

| Sodium bicarbonate | 1716 mg |

| Tartaric acid | 858 mg |

| Citric acid | 702 mg |

| Sodium citrate | 613 mg |

| Liquid glucose (sugar) | 356 mg |

This effervescent granular preparation is typically available in 4g sachets or in bulk granule containers (60g) . When mixed with water, the components react to form an effervescent solution that delivers the active ingredients in a form that is readily absorbed by the body .

Pharmacological Mechanism of Action

Citro-soda works through multiple mechanisms to achieve its therapeutic effects:

Urinary Alkalinization

The combination of sodium citrate and citric acid in Citro-soda serves as a urinary alkalinizing agent. These components decrease urinary acidity by increasing the pH level of urine, making it more alkaline . The citrate component is particularly important as it binds with calcium in the urine, reducing the formation of calcium stones. Additionally, citrate inhibits crystal aggregation and growth, preventing the development of kidney stones .

Gastric Acid Neutralization

The sodium bicarbonate and tartaric acid components function as gastric antacids. When ingested, they rapidly neutralize excess stomach acid, providing relief from symptoms of acid indigestion and heartburn . The neutralization reaction produces water, salt, and carbon dioxide, which is responsible for the characteristic effervescence when the preparation is mixed with water .

Clinical Applications and Uses

Citro-soda has demonstrated efficacy in treating several clinical conditions:

Management of Urinary Tract Infections (UTIs)

The alkalinizing effect of Citro-soda on urine makes it valuable in the management of UTIs. Alkaline urine enhances the effectiveness of certain antibiotics and helps relieve symptoms associated with UTIs . The increased pH creates an environment that is less favorable for bacterial growth and more conducive to antibiotic action .

Prevention and Treatment of Kidney Stones

Citro-soda plays a significant role in the management of uric acid kidney stones. Research has shown that chemical dissolution of uric acid stones can be achieved through the regular administration of Citro-soda . A study conducted from August 2000 to August 2002 demonstrated that uric acid stones could be effectively dissolved by administering one sachet of Citro-soda in half a glass of cold water three times daily for 10-60 days .

Relief from Acid-Related Gastrointestinal Symptoms

As a gastric antacid, Citro-soda provides relief from acid-related gastrointestinal symptoms such as heartburn, indigestion, and general gastric discomfort . Its rapid action in neutralizing stomach acid makes it an effective option for immediate symptom relief .

Management of Hyperuricemia and Gout

Citro-soda assists in the management of high uric acid levels in the blood by promoting the excretion of uric acid through the kidneys. The alkalinization of urine enhances the solubility of uric acid, facilitating its elimination and potentially reducing the risk of gout attacks .

Research Findings and Clinical Evidence

Several clinical studies have investigated the efficacy and safety of Citro-soda:

Effects on Urinary pH and Blood Parameters

A significant study administered Citro-soda (4g every 6 hours) to 20 healthy female volunteers over an 8-week period and assessed its influence on acid-base balance, urinary pH, and other biochemical parameters . The findings revealed :

| Parameter | Baseline | After 7 Days | After 8 Weeks |

|---|---|---|---|

| Mean Urinary pH | 6.0 | 7.4 | 7.7 |

| Blood pH | Normal | Significant increase | Returned to basal values |

| Base Excess | Normal | Significant increase | Returned to basal values |

| Standard Bicarbonate | Normal | Significant increase | Returned to basal values |

| PO2 and PCO2 | Normal | Within normal limits | Within normal limits |

| Electrolyte Values | Normal | No abnormality | No abnormality |

| Liver and Kidney Function | Normal | No abnormality | No abnormality |

This study concluded that in subjects with normal renal function, Citro-soda appears to be safe for long-term use in a dosage adequate for sustained urinary alkalinization .

Systematic Review of Citrus-Based Products

A systematic review examining the effect of citrus-based products on urine profiles found that these products, including Citro-soda, significantly increased urine pH and urinary citrate levels compared to control treatments . The review reported:

| Parameter | Mean Difference | 95% Confidence Interval |

|---|---|---|

| Urine pH | 0.16 | 0.01-0.32 |

| Urinary Citrate | 124.49 mg/day | 80.24-168.74 |

The review found no statistically significant differences in urine volume, urinary calcium, urinary oxalate, and urinary uric acid between citrus-based products and control groups .

Effects of Citric Acid on Oxidative Stress

Research has also explored the effects of citric acid (one of the components of Citro-soda) on oxidative stress in brain and liver tissues. Administration of citric acid (1-2 g/kg) attenuated lipopolysaccharide-induced elevations in brain malondialdehyde, nitrite, tumor necrosis factor-alpha, glutathione peroxidase, and paraoxonase 1 activity . These findings suggest potential therapeutic applications for citric acid beyond its traditional uses .

Dosage and Administration

The recommended dosage of Citro-soda varies depending on age and clinical indication:

Standard Dosage Guidelines

| Population | Dosage | Frequency |

|---|---|---|

| Adults (standard) | 1-2 medicine measures (4-8g) in half glass of cold water | 3-4 times daily |

| Adults (long-term therapy) | 1 medicine measure (4g) | Daily |

| Children (6-12 years) | 1 medicine measure (4g) in half glass of cold water | 2-3 times daily |

Citro-soda should be taken on an empty stomach and followed by additional water consumption. It is recommended to drink the solution after the effervescence has subsided .

Specific Clinical Applications

For the dissolution of urinary uric acid stones, one sachet in half a glass of cold water three times a day for 10-60 days has been shown to be effective . Regular monitoring of urinary pH is recommended during treatment to ensure adequate alkalinization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume